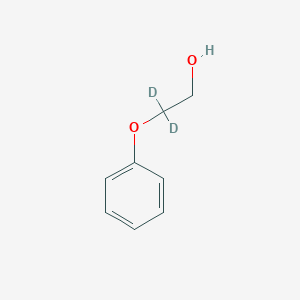

2-Phenoxyethyl-2,2-D2 alcohol

Description

Historical Context and Evolution of Deuterium (B1214612) Isotope Labeling in Organic Chemistry

The journey of deuterium in chemical research began with its discovery by Harold C. Urey in 1931, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. researchgate.netscielo.org.mx Initially termed "heavy hydrogen," this stable isotope, with a nucleus containing both a proton and a neutron, quickly captured the interest of the scientific community. researchgate.net Early applications in the 1930s were pioneering; for instance, researchers used deuterated linseed oil to trace fat metabolism in mice, demonstrating for the first time that ingested fat was not merely stored but was part of a dynamic metabolic system. nih.gov

While the initial concepts were established early, the widespread application of deuterium labeling in organic and biochemistry did not become mainstream until the 1960s. arkat-usa.org This surge in use was largely propelled by the increasing availability of analytical techniques like mass spectrometry, which could easily differentiate between deuterated and non-deuterated compounds. arkat-usa.org The first forays into medicinal chemistry also occurred during this era, with studies on deuterated versions of molecules like morphine and tyramine (B21549) appearing in the early 1960s. nih.gov These foundational efforts paved the way for the sophisticated use of deuterium labeling seen today, evolving from simple tracer experiments to a refined method for elucidating complex reaction mechanisms and enhancing the properties of pharmaceutical compounds. scielo.org.mxarkat-usa.org

Fundamental Principles and Significance of Deuterium Incorporation in Molecular Systems

The significance of substituting hydrogen with deuterium stems almost entirely from the difference in mass; deuterium is approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). nih.gov This mass difference does not significantly alter the electronic properties or molecular size, but it has a profound effect on the vibrational energy of chemical bonds. researchgate.netnih.gov A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. researchgate.netnih.gov

This difference in bond strength is the origin of the Kinetic Isotope Effect (KIE) , a cornerstone principle in physical organic chemistry. numberanalytics.com The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. numberanalytics.comwikipedia.org Because the C-D bond is stronger, it requires more energy to be broken. Consequently, a reaction with a rate-determining step that involves the cleavage of a C-D bond will proceed more slowly than the identical reaction involving C-H bond cleavage. wikipedia.orgprinceton.edu This measurable difference in reaction rates is a powerful tool, allowing chemists to determine whether a specific C-H bond is broken during the critical, rate-limiting step of a reaction, thereby providing deep insight into the reaction mechanism. numberanalytics.comlibretexts.org Beyond mechanistic studies, deuterium labeling is also used to create internal standards for quantitative mass spectrometry and to probe protein folding and dynamics. nih.govacs.org

Overview of 2-Phenoxyethyl Alcohol: Structure, Reactivity, and Non-Deuterated Analogues in Research

2-Phenoxyethyl alcohol, also known by synonyms such as 2-phenoxyethanol (B1175444) and ethylene (B1197577) glycol monophenyl ether, is the non-deuterated parent compound of 2-Phenoxyethyl-2,2-D2 alcohol. nih.govatamankimya.com Structurally, it is classified as an aromatic ether and a primary alcohol, featuring a phenyl group linked via an ether oxygen to a two-carbon ethyl alcohol chain (C6H5OCH2CH2OH). atamankimya.comnih.gov It is a colorless, slightly viscous, oily liquid with a characteristically faint rose-like scent. nih.govatamanchemicals.com

First synthesized in the late 19th century by reacting phenol (B47542) with ethylene oxide, its production method remains largely the same today. chemicalbook.com 2-Phenoxyethanol is a versatile compound with a wide range of applications. It is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. researchgate.netatamanchemicals.com In industrial and research settings, it serves as a solvent for cellulose (B213188) acetate (B1210297), dyes, and resins, a fixative in perfumes, and a reagent in organic synthesis. atamankimya.comchemicalbook.com Its role as a primary alcohol and an ether makes it susceptible to reactions typical of these functional groups, such as oxidation of the alcohol and cleavage of the ether bond under harsh conditions.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₀O₂ | atamanchemicals.com |

| Molar Mass | 138.17 g/mol | atamanchemicals.com |

| Appearance | Colorless oily liquid | nih.gov |

| Density | 1.102 g/cm³ | atamankimya.com |

| Boiling Point | 247 °C | atamankimya.com |

| Melting Point | -2 °C | atamankimya.com |

| CAS Number | 122-99-6 | atamankimya.com |

Rationale for Deuteration at the 2,2-Position of 2-Phenoxyethyl Alcohol in Mechanistic and Synthetic Studies

The specific placement of two deuterium atoms on the second carbon (C2) of the ethyl group in 2-phenoxyethyl alcohol (the carbon adjacent to the ether oxygen) is a deliberate choice made to probe specific aspects of a reaction's mechanism. The rationale depends on the type of reaction being studied and which bonds are being formed or broken.

If a reaction involves the cleavage of the C2-H bond in its rate-determining step (for example, in certain oxidation reactions or elimination pathways), then deuterating this position would lead to a primary kinetic isotope effect (PKIE) . libretexts.orgdalalinstitute.com Observing a significant slowing of the reaction rate (a kH/kD value greater than 1) would provide strong evidence that this specific bond is broken during the slowest step of the reaction. princeton.edu

Conversely, if the reaction occurs at a different site, such as the oxidation of the primary alcohol at C1, the deuteration at C2 would be used to measure a secondary kinetic isotope effect (SKIE) . wikipedia.orglibretexts.org In this case, the C-D bond is not broken, but its presence can still influence the reaction rate by affecting the stability of the transition state. princeton.edu For instance, in nucleophilic substitution (SN1 or SN2) reactions at C1, the magnitude of the β-secondary KIE (kH/kD ≈ 1.1-1.2 for sp3 → sp2 changes) can help distinguish between the proposed mechanisms by providing information about changes in hybridization or hyperconjugation at the transition state. libretexts.orgdalalinstitute.comepfl.ch Therefore, this compound is a precisely designed tool to gain detailed mechanistic insights that would be otherwise inaccessible.

| KIE Type | Description | Typical kH/kD Value | Reference |

|---|---|---|---|

| Primary (PKIE) | Isotopic substitution at the bond being broken or formed in the rate-determining step. | > 1 (typically 2-7) | libretexts.orgepfl.ch |

| Secondary (SKIE) | Isotopic substitution at a position not directly involved in bond-breaking/forming, but influences the transition state. | Often 0.8-1.4 | wikipedia.orgprinceton.edu |

| Inverse KIE | The deuterated compound reacts faster than the non-deuterated one. | < 1 | wikipedia.orgdalalinstitute.com |

Importance of Site-Specific Deuterium Labeling

The power of using isotopically labeled molecules like this compound lies in the precision of the label's placement. Site-specific labeling allows researchers to ask very specific questions about a reaction mechanism. arkat-usa.org By placing deuterium at a single, known position, any observed kinetic isotope effect can be unambiguously attributed to the role of that specific C-H bond in the reaction. researchgate.netoup.com This approach is invaluable for:

Distinguishing between competing mechanistic pathways: As discussed, the nature and magnitude of a KIE can provide strong evidence for one mechanism over another (e.g., SN1 vs. SN2, or E1 vs. E2). princeton.edudalalinstitute.com

Identifying the rate-determining step: A significant primary KIE indicates that C-H bond cleavage is part of the slowest step of a multi-step reaction. numberanalytics.comrsc.org

Characterizing transition state structures: Secondary KIEs offer subtle clues about the geometry and electronic nature of a reaction's transition state. numberanalytics.comlibretexts.org

Tracing metabolic pathways: In medicinal chemistry, site-specific deuteration can block or slow down metabolism at a particular position, helping to identify which sites on a drug molecule are most vulnerable to enzymatic degradation. acs.orgtandfonline.com

Without site-specific labeling, interpreting the results of a deuteration experiment would be far more complex, if not impossible, as the observed effects would be an average of influences from multiple positions. nih.gov

Advantages of Deuterium Over Other Isotopes in Chemical Research

While other isotopes are used in chemical research, deuterium offers a unique combination of properties that make it particularly advantageous for studying reaction mechanisms.

Magnitude of the Isotope Effect: The most significant advantage is the large relative mass difference between protium (¹H) and deuterium (²H). libretexts.org Doubling the mass of the atom leads to the largest possible isotope effects for any element, with kH/kD ratios that are relatively large and easy to measure. libretexts.org In contrast, heavy-atom isotopes like carbon-13 or oxygen-18 result in much smaller percentage mass changes, leading to KIEs that are often very close to 1 and difficult to detect accurately. libretexts.org

Stability and Safety: Deuterium is a stable, non-radioactive isotope. scielo.org.mxnih.gov This makes deuterated compounds safe to handle, synthesize, and store without the need for specialized radiological equipment or precautions. nih.gov This stands in stark contrast to its heavier sibling, tritium (B154650) (³H), which is radioactive. quora.com While tritium can also be used for labeling, its radioactivity presents significant handling and disposal challenges, making deuterium the preferred choice for many applications, especially with the advent of highly sensitive mass spectrometers. nih.goviter.org

Cost and Availability: The primary source for deuterium is heavy water (D₂O), which is relatively inexpensive and available in high isotopic purity, making the synthesis of deuterated compounds economically feasible for many research and even industrial applications. tandfonline.comresearchgate.net

| Isotope | Symbol | Nucleus Composition | Relative Mass (approx.) | Stability | Reference |

|---|---|---|---|---|---|

| Protium | ¹H | 1 proton, 0 neutrons | 1 | Stable | researchgate.netquora.com |

| Deuterium | ²H or D | 1 proton, 1 neutron | 2 | Stable | researchgate.netquora.com |

| Tritium | ³H or T | 1 proton, 2 neutrons | 3 | Radioactive (Half-life ~12.3 years) | quora.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2,2-dideuterio-2-phenoxyethanol |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i7D2 |

InChI Key |

QCDWFXQBSFUVSP-RJSZUWSASA-N |

Isomeric SMILES |

[2H]C([2H])(CO)OC1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)OCCO |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Phenoxyethyl 2,2 D2 Alcohol

Reaction Conditions and Optimization in Deuterated Phenoxyethanol (B1677644) Synthesis

Temperature, Pressure, and Solvent Effects on Deuteration Efficiency

The efficiency of deuterium (B1214612) incorporation during the synthesis of 2-Phenoxyethyl-2,2-D2 alcohol is highly dependent on the reaction parameters. A prevalent synthetic route involves the reduction of an appropriate carbonyl precursor, such as methyl 2-phenoxyacetate or ethyl 2-phenoxyacetate, using a powerful deuteride-donating agent like Lithium aluminum deuteride (B1239839) (LiAlD₄).

Pressure: For reductions involving metal deuterides like LiAlD₄, the reaction is typically conducted at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon). Pressure is not a significant variable in these liquid-phase reactions. Its main role is to ensure the exclusion of atmospheric moisture, which would rapidly quench the deuteride reagent and introduce protons, thereby reducing the isotopic purity of the final product.

Solvent Effects: The choice of solvent is critical for the success of the reduction. The solvent must be aprotic and anhydrous to prevent reaction with the deuteride source. Ethereal solvents are standard. Tetrahydrofuran (THF) is often preferred due to its excellent ability to solvate both the LiAlD₄ reagent and the ester substrate. Diethyl ether (Et₂O) is another common choice, though its lower boiling point can be a disadvantage for reactions requiring gentle reflux. The solvent's role in deuteration efficiency is indirect; by providing a suitable medium, it ensures the reaction proceeds cleanly and to completion, thus maximizing the yield of the highly deuterated product.

The following table summarizes hypothetical findings from a study comparing different solvents for the reduction of methyl 2-phenoxyacetate with LiAlD₄.

| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Isolated Yield (%) | Isotopic Purity (% D₂) |

| Tetrahydrofuran (THF) | 0 to 25 | 4 | 92 | >99 |

| Diethyl Ether (Et₂O) | 0 to 25 | 6 | 88 | >99 |

| 1,4-Dioxane | 15 to 30 | 4 | 90 | >99 |

Table 1: Influence of Solvent on the Synthesis of this compound. The data illustrates that while all tested aprotic ethers are effective, THF often provides an optimal balance of reaction time and yield.

Catalyst Selection and Ligand Design for Enhanced Regio- and Isotopic Selectivity

While stoichiometric deuteride reagents are effective, catalytic methods offer an alternative pathway that can be more atom-economical. Catalytic transfer deuteration, using a transition metal catalyst and a deuterium source like isopropanol-d8 or deuterated formic acid, is a sophisticated approach for reducing carbonyl compounds.

Catalyst Selection: The choice of metal center is crucial. Ruthenium and Iridium-based complexes are well-established for their high activity in transfer hydrogenation (and by extension, deuteration) of esters and ketones. For the reduction of an ester like methyl 2-phenoxyacetate, a highly active catalyst is required. For instance, a complex such as a Ru-MACHO® type catalyst or a (p-cymene)RuCl₂ dimer activated with a suitable base and ligand can be employed. The catalyst's role is to facilitate the transfer of deuterium from the donor molecule to the ester's carbonyl carbon with high fidelity.

Ligand Design: The ligands coordinated to the metal center dictate the catalyst's selectivity and activity. For achieving high regioselectivity (ensuring deuteration only occurs at the C2 position) and isotopic selectivity (preventing H/D exchange with other positions), the ligand's steric and electronic properties are engineered. Bidentate phosphine (B1218219) or amino-alcohol ligands can create a well-defined coordination sphere around the metal. This controlled environment directs the substrate to bind in a specific orientation, ensuring the deuteride is delivered exclusively to the carbonyl carbon. Bulky ligands can further enhance selectivity by sterically blocking alternative reaction pathways. The primary goal is to create a catalytic system that avoids any H/D scrambling with the solvent or other C-H bonds in the substrate, thereby preserving the positional integrity and maximizing the isotopic enrichment of the product.

The table below presents simulated results comparing different catalytic systems for the transfer deuteration of methyl 2-phenoxyacetate using isopropanol-d8 as the deuterium source.

| Catalyst Precursor | Ligand | Deuterium Source | Isotopic Purity (% D₂) | Comments |

| [RuCl₂(p-cymene)]₂ | Triphenylphosphine (PPh₃) | Isopropanol-d8 | 94 | Moderate activity; some H/D scrambling observed. |

| [IrCp*Cl₂]₂ | None (ligandless) | Isopropanol-d8 | 89 | Lower selectivity without a directing ligand. |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Isopropanol-d8 | >98 | High activity and selectivity due to the defined chiral diamine ligand. |

Table 2: Comparison of Catalytic Systems for Enhanced Isotopic Selectivity. The data highlights the critical role of advanced ligand design, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in achieving high isotopic purity.

Purification Techniques for Deuterated Chemical Intermediates and Products

Rigorous purification is essential to isolate this compound in high chemical and isotopic purity. A multi-step approach is typically employed following the synthesis.

Reaction Quench and Workup: For syntheses using LiAlD₄, the reaction is carefully quenched to neutralize the reactive reagent and hydrolyze aluminum salts. A standard procedure, such as the Fieser workup, involves the sequential, slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water. This process generates a granular, easily filterable precipitate of aluminum salts, leaving the desired product in the organic solvent.

Liquid-Liquid Extraction: The crude product mixture is then subjected to liquid-liquid extraction. The organic layer (e.g., THF or Et₂O) containing the product is washed with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities. The product is then isolated by drying the organic phase (e.g., over anhydrous MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure.

Flash Column Chromatography: This is the primary method for purifying the crude product. The crude alcohol is adsorbed onto a stationary phase, typically silica (B1680970) gel. A carefully chosen mobile phase (eluent), such as a gradient of ethyl acetate (B1210297) in hexane, is used to separate the target compound from unreacted starting material, non-polar byproducts, and highly polar impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC): For applications requiring exceptionally high purity (>99.5%), preparative HPLC may be used as a final polishing step. This technique offers higher resolution than flash chromatography and can separate the target compound from closely related impurities.

Assessment of Isotopic Purity and Positional Integrity in Synthesized this compound

Confirming that the correct molecule has been synthesized with deuterium in the desired location and concentration is the final and most critical step. A combination of spectroscopic techniques is used for this comprehensive analysis.

Mass Spectrometry (MS): Mass spectrometry directly measures the mass-to-charge ratio of the molecule, providing a definitive assessment of isotopic purity. The non-deuterated compound, 2-phenoxyethanol (B1175444) (C₈H₁₀O₂), has a molecular weight of 138.16 g/mol . The target D2-labeled compound (C₈H₈D₂O₂) has a molecular weight of 140.17 g/mol . High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion. By analyzing the isotopic cluster of the molecular ion, one can quantify the percentage of molecules that are D0, D1, and D2. An isotopic purity of >98% D₂ means that over 98% of the signal intensity corresponds to the species with two deuterium atoms.

| Species | Formula | Expected m/z | Relative Abundance (%) | Interpretation |

| D0 (unlabeled) | C₈H₁₀O₂ | 138.068 | < 0.5 | Minimal unlabeled starting material or proton contamination. |

| D1 | C₈H₉DO₂ | 139.074 | < 1.5 | Low level of mono-deuterated species. |

| D2 (Target) | C₈H₈D₂O₂ | 140.081 | > 98.0 | High isotopic purity achieved. |

Table 3: Representative High-Resolution Mass Spectrometry Data for a Highly Enriched Sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the positional integrity of the deuterium labels.

¹H NMR (Proton NMR): This is the most powerful tool for confirming the location of deuteration. In the unlabeled 2-phenoxyethanol, the protons at the C2 position (-CH₂-OH) appear as a triplet. In the successfully synthesized this compound, this triplet signal should be absent or reduced to a trace level. Furthermore, the signal for the C1 protons (Ph-O-CH₂-), which is a triplet in the unlabeled compound (due to coupling with the C2 protons), collapses into a singlet (or a very narrow multiplet due to the much smaller ²H-¹H coupling). This change in multiplicity is unambiguous proof that the adjacent C2 position has been fully deuterated.

¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the signal corresponding to the deuterated carbon (C2) will exhibit two key changes: its resonance will be split into a multiplet (typically a 1:2:1 triplet) due to one-bond C-D coupling, and its signal intensity will be significantly diminished due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A successful synthesis will show a single, sharp resonance in the ²H NMR spectrum at the chemical shift corresponding to the C2 position, confirming that all incorporated deuterium resides at the intended location.

Advanced Analytical Techniques for Structural and Isotopic Integrity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of isotopically labeled molecules. thalesnano.comsigmaaldrich.com It provides detailed information on molecular structure and can precisely determine the location and abundance of isotopes like deuterium.

Quantitative ¹H NMR and ²H NMR Analysis for Isotopic Enrichment

Quantitative NMR (qNMR) is a powerful method for determining the isotopic abundance in deuterated compounds. A combined approach using both proton (¹H) NMR and deuterium (²H) NMR can yield highly accurate measurements of isotopic enrichment. nih.govwiley.com

In the ¹H NMR spectrum of 2-Phenoxyethyl-2,2-D2 alcohol, the signal corresponding to the protons at the C2 position (adjacent to the alcohol group) would be significantly diminished. By integrating the remaining proton signals and comparing them to the signal of a known internal standard, the percentage of deuterium incorporation at the C2 position can be calculated. The presence of a small residual signal for the C2 protons indicates incomplete deuteration. wikipedia.org

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. For highly deuterated compounds, ²H NMR is an appealing alternative to ¹H NMR, as the signal intensity is directly proportional to the amount of deuterium present. sigmaaldrich.com The ²H NMR spectrum of this compound would show a distinct signal at the chemical shift corresponding to the C2 position, confirming the location of the label. The integral of this signal, when compared to a deuterated reference standard, allows for the quantification of the isotopic enrichment. umanitoba.ca

This dual-method approach provides a robust strategy for accurately determining the isotopic abundance in deuterated reagents. nih.govwiley.com

Table 1: Representative ¹H and ²H NMR Data for Isotopic Enrichment Calculation of this compound

| Nucleus | Chemical Shift (ppm) | Assignment | Integral Value (Relative) | Calculated Isotopic Purity (%) |

| ¹H | ~3.95 | O-CH ₂-CH₂-OPh | 0.04 | >98% D |

| ¹H | ~4.10 | O-CH₂-CH ₂-OPh | 2.00 | - |

| ¹H | 6.90-7.30 | C₆H ₅ | 5.00 | - |

| ²H | ~3.95 | O-CD ₂-CH₂-OPh | 1.96 | >98% D |

Note: Data are hypothetical and for illustrative purposes.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HMQC) for Structural Elucidation of Deuterated Analogues

Two-dimensional (2D) NMR techniques are critical for the unambiguous confirmation of the molecular structure of deuterated compounds. acs.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) provide through-bond connectivity information.

A ¹H-¹H COSY experiment on this compound would show a correlation between the protons on the C1 position (~4.10 ppm) and the aromatic protons, but a very weak or absent cross-peak to the C2 position (~3.95 ppm). This lack of correlation confirms that the protons at the C2 position have been substituted with deuterium.

An HMQC (or its more modern counterpart, the HSQC) experiment correlates proton signals with their directly attached carbon-13 nuclei. In the HMQC spectrum, the carbon at the C2 position would show a very weak or no correlation to a proton signal, while exhibiting a strong correlation to a deuterium signal in a ¹H-¹³C HSQC experiment that is sensitive to C-D correlations. This provides definitive evidence for the position of the deuterium label. sci-hub.se

Mass Spectrometry (MS) for Isotopic Enrichment and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for isotopically labeled compounds, providing precise mass measurements and information about the location of the label through fragmentation analysis. thalesnano.comcernobioscience.com

High-Resolution Mass Spectrometry for Precise Isotopic Composition Determination

High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, making it ideal for analyzing deuterated compounds. uhasselt.be The molecular ion peak for this compound will appear at a mass-to-charge ratio (m/z) that is two mass units higher than its non-deuterated counterpart, 2-Phenoxyethyl alcohol.

By examining the isotopic pattern of the molecular ion cluster, the degree of deuteration can be accurately determined. uhasselt.be HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve the isotopic fine structure, allowing for the quantification of species with different numbers of deuterium atoms (e.g., D1, D2). nih.gov This provides a detailed profile of the isotopic composition of the sample.

Table 2: Theoretical and Observed Masses for 2-Phenoxyethyl alcohol and its Deuterated Analogue

| Compound | Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (HRMS) (Da) | Mass Difference (mDa) |

| 2-Phenoxyethyl alcohol | C₈H₁₀O₂ | 138.0681 | 138.0683 | 0.2 |

| This compound | C₈H₈D₂O₂ | 140.0806 | 140.0809 | 0.3 |

Note: Data are hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Deuterium Positional Information from Fragment Ions

Tandem mass spectrometry (MS/MS) is used to confirm the position of the deuterium labels by analyzing the fragmentation patterns of the molecule. researchgate.net In an MS/MS experiment, the molecular ion of this compound (m/z 140) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of phenoxyethanol (B1677644) typically involves cleavage of the ether bonds. For this compound, fragments containing the C2 position will have a mass shift of +2 Da compared to the fragments from the unlabeled compound. For instance, a key fragment resulting from the loss of the phenoxy group would be observed at a different m/z value if the deuterium atoms are on the remaining ethyl alcohol moiety. Analysis of these deuterated fragments confirms that the isotopic label is located at the C2 position and has not scrambled to other positions in the molecule. uzh.ch

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts in Research

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are complementary methods that detect the vibrations of chemical bonds. youtube.comacs.org The substitution of a hydrogen atom with a heavier deuterium atom alters the vibrational frequency of the C-H bond.

The C-H stretching vibration typically appears in the IR spectrum in the range of 2850-3000 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibration is observed at a lower frequency, typically around 2100-2200 cm⁻¹. pearson.com In the IR spectrum of this compound, the appearance of a new band in this C-D stretching region and a corresponding decrease in the intensity of a C-H stretching band would provide clear evidence of successful deuteration.

Raman spectroscopy offers similar information. While IR spectroscopy is sensitive to changes in the dipole moment of a bond, Raman spectroscopy detects changes in polarizability. quora.com The C-D bond will also exhibit a characteristic shifted peak in the Raman spectrum, confirming the presence of the deuterium label. These techniques are valuable for verifying the incorporation of deuterium into the molecular structure. arxiv.org

Table 3: Key Vibrational Frequencies for 2-Phenoxyethyl alcohol and its Deuterated Analogue

| Vibrational Mode | Typical Frequency (cm⁻¹) (C-H) | Expected Frequency (cm⁻¹) (C-D) | Compound |

| C-H Stretch (aliphatic) | ~2940 | - | 2-Phenoxyethyl alcohol |

| C-D Stretch (aliphatic) | - | ~2150 | This compound |

| O-H Stretch | ~3350 | ~3350 | Both |

| C-O Stretch | ~1240 | ~1240 | Both |

| Aromatic C-H Stretch | ~3060 | ~3060 | Both |

Note: Frequencies are approximate and for illustrative purposes.

Chromatographic Methods (GC-MS, LC-MS) for Separation and Analysis of Deuterated Species

The assessment of structural and isotopic integrity is paramount for deuterated compounds like this compound. Chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. These methods not only separate the deuterated species from its non-deuterated counterpart and other impurities but also provide definitive mass information that confirms the presence and location of deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. The separation of deuterated compounds from their non-deuterated (protiated) analogues is a known application of gas chromatography, essential in fields like drug discovery and kinetic isotope effect studies. nih.gov

The separation mechanism relies on subtle differences in the physicochemical properties of the isotopologues. The retention behavior can exhibit what is known as an "isotope effect." Depending on the GC stationary phase, a "normal" or "inverse" isotope effect can be observed. nih.gov A normal isotope effect typically results in the deuterated compound eluting slightly later than the protiated version, while an inverse isotope effect, often seen with nonpolar stationary phases, results in the earlier elution of the heavier isotopic compound. nih.gov For this compound, a high-resolution capillary column would be required to achieve baseline separation from any residual protiated 2-Phenoxyethanol (B1175444).

Following chromatographic separation, the mass spectrometer provides crucial data for structural confirmation and isotopic purity assessment. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 140, which is two mass units higher than that of the non-deuterated 2-Phenoxyethanol (m/z 138).

The fragmentation pattern is also indicative of the deuterium labeling position. Alcohols and ethers undergo characteristic fragmentation, including alpha-cleavage. libretexts.org For this compound, the primary fragmentation pathways would be altered by the presence of deuterium on the carbon adjacent to the oxygen of the alcohol group. For instance, the loss of the hydroxylated portion of the molecule would result in a phenoxy-containing fragment, while cleavage at the ether linkage would also produce characteristic ions. The key is that fragments containing the C-2 carbon will exhibit a +2 mass shift compared to the fragments from the non-deuterated molecule, confirming the site of deuteration.

Table 1: Illustrative GC-MS Data for the Analysis of this compound

| Compound | Expected Retention Time (Relative) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| 2-Phenoxyethanol | t | 138 | 107, 94, 77, 45 |

| This compound | t ± Δt (Isotope Effect) | 140 | 107, 94, 77, 47 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Reversed-Phase Liquid Chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS), is another cornerstone technique for the analysis of deuterated compounds. rsc.orgresearchgate.net RPLC separates molecules based on their hydrophobicity, and it has been shown that subtle differences between protiated and deuterated compounds can be exploited to achieve separation. cchmc.org Often, protiated compounds exhibit slightly stronger binding to nonpolar stationary phases compared to their deuterated counterparts, leading to a small difference in retention time. cchmc.org

The use of deuterated analogues as internal standards is a common practice in quantitative LC-MS/MS analysis, as they co-elute closely with the analyte but are differentiated by mass, compensating for matrix effects and variations in sample processing. uzh.chresearchgate.net This same principle is applied to assess the isotopic purity of a deuterated standard itself.

For this compound, an RPLC method would likely use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺. The high-resolution mass analysis would clearly distinguish the deuterated species ([C₈H₈D₂O₂ + H]⁺ at m/z 141.10) from the non-deuterated form ([C₈H₁₀O₂ + H]⁺ at m/z 139.07). By monitoring these specific masses, the isotopic purity can be accurately determined by comparing the peak areas of the deuterated and non-deuterated compounds.

Table 2: Representative LC-MS Parameters and Expected Ions for this compound

| Parameter | Description |

| Chromatography | Reversed-Phase HPLC (RPLC) |

| Column | C18 (Octadecyl-bonded silica) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Compound | Expected Protonated Ion [M+H]⁺ (m/z) |

| 2-Phenoxyethanol | 139.07 |

| This compound | 141.10 |

Application of 2 Phenoxyethyl 2,2 D2 Alcohol in Advanced Chemical and Biochemical Research

Use as a Mechanistic Probe in Non-Enzymatic Organic Reactions

The site-specific incorporation of deuterium (B1214612) in 2-phenoxyethyl-2,2-D2 alcohol makes it a valuable tool for elucidating the mechanisms of non-enzymatic organic reactions. By tracing the fate of the deuterium atoms, researchers can gain insights into complex reaction pathways, including those involving radical and ionic intermediates.

Studying Radical and Ion-Mediated Reaction Pathways

The deuterium labeling in this compound is instrumental in distinguishing between different potential mechanistic pathways. For instance, in reactions involving the cleavage of the ether bond, the position of the deuterium atoms in the products can reveal whether the reaction proceeds through a radical or an ionic intermediate. nih.govresearchgate.net A study on the anaerobic cleavage of 2-phenoxyethanol (B1175444) to phenol (B47542) and acetaldehyde (B116499) proposed a mechanism involving an α-hydroxyradical and its conjugate base, a ketyl anion, which facilitates the elimination of a β-positioned leaving group. nih.govresearchgate.net The use of deuterated analogs helps to track the movement of atoms and confirm such proposed pathways. nih.govresearchgate.net

In a radical-mediated coupling reaction, a combination of reagents like Et3B, Et2AlCl, and O2 can promote the formation of an α-alkoxy carbon radical from an α-alkoxyacyl telluride, which then adds to the carbonyl group of a 2-hydroxybenzaldehyde derivative. nih.gov While not directly using this compound, this highlights the type of radical reactions where such a deuterated compound could be employed to study the reaction mechanism in detail.

The table below summarizes hypothetical outcomes of a reaction involving this compound, illustrating how the final position of deuterium can elucidate the dominant reaction mechanism.

| Observed Product | Inferred Mechanism | Key Observation |

| Deuterium on the carbon derived from C2 of the ethyl group | Radical-mediated pathway | Intact transfer of the CD2 group |

| Deuterium scrambling or loss | Ion-mediated pathway with carbocation rearrangement | Deuterium atoms are exchanged or lost to the solvent |

| Deuterium on the carbon derived from C1 of the ethyl group | 1,2-hydride (or deuteride) shift | Indicates rearrangement of the intermediate |

Investigation of Solvent Effects and Hydrogen Bonding in Reaction Kinetics

The hydroxyl group of this compound can participate in hydrogen bonding, and the presence of deuterium can subtly alter the strength of these interactions. This isotopic difference can be exploited to study the role of solvent effects and hydrogen bonding in reaction kinetics. fu-berlin.denih.gov The rate of a reaction can be influenced by how solvent molecules interact with the reactants and transition states. osti.gov

By comparing the reaction rates and product distributions of the deuterated and non-deuterated forms of 2-phenoxyethanol in various solvents, researchers can quantify the kinetic isotope effect (KIE). fu-berlin.de A significant KIE would suggest that the breaking of the O-H (or O-D) bond is involved in the rate-determining step of the reaction. Furthermore, studying these effects in a range of solvents with different hydrogen bonding capabilities can provide detailed information about the structure of the transition state and the extent of solvent participation. nih.govosti.gov For example, the investigation of hydrogen bonding is crucial in understanding proton exchange processes and can be studied under conditions of minimum interaction with the surroundings, such as in the gas phase or in inert solvents. fu-berlin.de The role of intramolecular hydrogen bonding has also been shown to be critical in accelerating transesterification reactions. osti.gov

Precursor and Intermediate Roles in the Synthesis of Complex Deuterated Molecules for Research

This compound serves as a valuable building block for the synthesis of more complex deuterated molecules. Its phenoxy and deuterated ethyl moieties can be incorporated into larger structures, providing a means to introduce deuterium at specific locations for various research applications. researchgate.net

Deuterated Probes for Ligand-Receptor Binding Studies

The development of deuterated analogues of pharmacologically active compounds is crucial for understanding their mechanism of action and for use in metabolic studies. smolecule.com Deuterated probes are particularly useful in ligand-receptor binding studies. By selectively replacing hydrogen with deuterium in a ligand, researchers can study the binding affinity and kinetics without significantly altering the steric and electronic properties of the molecule. acs.orgnih.gov

For instance, this compound could be a precursor for synthesizing deuterated versions of drugs that contain a phenoxyethyl group. The deuterated ligand can then be used in techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to probe the ligand-receptor interactions in detail. The presence of deuterium provides a distinct signal that can be monitored to understand how the ligand binds to its target receptor. This approach has been applied in the study of various receptor systems, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

The following table outlines the steps for the potential application of this compound in creating a deuterated ligand for binding studies.

| Step | Description | Purpose |

| 1. Synthetic Modification | Chemically modify this compound to incorporate it into a known ligand structure. | To create a deuterated version of the ligand of interest. |

| 2. Purification | Isolate and purify the deuterated ligand. | To ensure that the binding assay is not affected by impurities. |

| 3. Binding Assay | Perform competitive binding assays with the deuterated ligand and its non-deuterated counterpart. | To determine if deuteration affects binding affinity. |

| 4. Spectroscopic Analysis | Use NMR or mass spectrometry to analyze the ligand-receptor complex. | To gain structural and dynamic information about the binding interaction. |

Building Blocks for Deuterated Standards in Analytical Method Development

Deuterated compounds are widely used as internal standards in analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS. iaea.orglcms.cz The use of a deuterated internal standard that is structurally identical to the analyte of interest allows for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. lcms.czuzh.ch

This compound can be used to synthesize deuterated metabolites of 2-phenoxyethanol, such as deuterated phenoxyacetic acid, for use as internal standards in biomonitoring studies. uzh.ch The development of reliable analytical methods for quantifying xenobiotics and their metabolites in biological fluids is essential for assessing human exposure and understanding their toxicokinetics. uzh.ch The synthesis of deuterated analogs of pharmaceuticals and their metabolites is a key area of research to provide suitable internal standards for these analytical methods. iaea.org

The table below provides examples of how this compound could be used to generate deuterated standards.

| Analyte of Interest | Deuterated Standard Precursor | Analytical Application |

| Phenoxyacetic acid | This compound | Biomonitoring of 2-phenoxyethanol exposure. uzh.ch |

| 4-Hydroxyphenoxyacetic acid | This compound | Quantifying metabolites of 2-phenoxyethanol. uzh.ch |

| Other phenoxyethanol (B1677644) derivatives | This compound | Development of new analytical methods for related compounds. |

Computational and Theoretical Studies of Deuterated 2 Phenoxyethyl Alcohol Systems

Density Functional Theory (DFT) Calculations for Predicting and Interpreting Deuterium (B1214612) Isotope Effects

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and interpreting the consequences of isotopic substitution. mdpi.comrsc.org DFT calculations can be employed to investigate the electronic structure and energetic properties of both 2-Phenoxyethanol (B1175444) and its deuterated counterpart, 2-Phenoxyethyl-2,2-D2 alcohol. mdpi.comarxiv.org By analyzing parameters such as bond dissociation energies and vibrational frequencies, researchers can predict the kinetic isotope effect (KIE), which quantifies the change in reaction rate upon isotopic substitution. rsc.orgnih.gov

For this compound, DFT calculations focus on the C-D bonds at the C2 position of the ethyl group. The increased mass of deuterium compared to hydrogen leads to a lower zero-point energy (ZPE) for the C-D bond. This difference in ZPE between the C-H and C-D bonds is a primary contributor to the primary kinetic isotope effect. DFT calculations can quantify this ZPE difference and, consequently, predict the magnitude of the KIE for metabolic reactions involving the cleavage of these bonds. mdpi.comnih.gov

Furthermore, DFT can be used to study thermodynamic isotope effects (TIEs), which arise from the influence of isotopic substitution on equilibrium constants. rsc.org These calculations provide insights into how deuteration might shift metabolic or binding equilibria.

Table 1: Predicted Isotope Effects on Key Molecular Properties using DFT

| Property | 2-Phenoxyethanol (Calculated) | This compound (Predicted Change) | Rationale |

|---|---|---|---|

| C-H/C-D Bond Dissociation Energy (BDE) | ~98 kcal/mol | Increased | Higher reduced mass of the C-D bond leads to a lower zero-point energy, requiring more energy to break. |

| Vibrational Frequency (C-H/C-D Stretch) | ~2900 cm⁻¹ | Decreased | The heavier deuterium atom vibrates at a lower frequency compared to hydrogen. libretexts.org |

| Kinetic Isotope Effect (kH/kD) | Not Applicable | > 1 | Slower cleavage of the stronger C-D bond compared to the C-H bond during metabolic oxidation. nih.gov |

This table presents hypothetical data based on established principles of isotope effects and DFT calculations for illustrative purposes.

Molecular Dynamics Simulations of Deuterated Compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with biological macromolecules, such as enzymes and receptors. chemrxiv.orgmdpi.com These simulations model the movement of atoms and molecules over time, providing detailed information about binding modes, conformational changes, and the stability of the compound-protein complex. acs.org

In the context of drug metabolism, MD simulations can be used to study the interaction of this compound with metabolizing enzymes like cytochrome P450s. By placing the deuterated compound in the active site of the enzyme, simulations can reveal how the altered vibrational properties of the C-D bonds affect the compound's orientation and proximity to the catalytic center. This can provide a rationale for observed changes in metabolic pathways or rates. researchgate.net

Moreover, MD simulations can be applied to understand the interactions with target receptors, should the compound have a specific pharmacological activity. acs.orgnih.gov The simulations can assess whether the deuteration affects the binding affinity or the conformational changes in the receptor that are necessary for signaling.

Table 2: Parameters from Molecular Dynamics Simulations

| Simulation Parameter | Description | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulated structure from a reference structure. | Assesses the stability of the compound within the binding site of a protein. acs.org |

| Binding Free Energy | The energy change upon binding of the ligand to the protein. | Predicts the affinity of the deuterated compound for its biological target. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation of the compound and its interactions with water molecules in the active site. |

This table is a general representation of parameters obtained from MD simulations.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Modeling

Quantum chemical calculations, which encompass a range of methods beyond DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govnih.govrsc.org For this compound, these calculations are crucial for analyzing the reaction pathways of its metabolism and for modeling the transition states of these reactions. unipd.it

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the lowest energy path from reactants to products, passing through a transition state. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For the deuterated compound, these calculations can precisely model the transition state for the cleavage of the C-D bond. The higher activation energy predicted for the C-D bond cleavage compared to the C-H bond cleavage in the non-deuterated analogue provides a quantitative explanation for the observed kinetic isotope effect. researchgate.net These methods can also explore alternative reaction pathways that might become more favorable upon deuteration. researchgate.net

In Silico Prediction of Isotope Effects on Spectroscopic Signatures (e.g., Vibrational Frequencies)

In silico methods, particularly those based on quantum chemistry, can accurately predict how isotopic substitution will affect the spectroscopic signatures of a molecule. europa.eunih.gov This is especially relevant for vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net

The vibrational frequency of a bond is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium atom at the C2 position of 2-Phenoxyethanol will cause a noticeable shift in the vibrational frequencies associated with that part of the molecule. libretexts.org Specifically, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. libretexts.org

Computational software can calculate these vibrational frequencies for both the deuterated and non-deuterated compounds. researchgate.net These predictions are valuable for a few reasons:

They can aid in the experimental characterization of synthesized this compound, confirming the position and extent of deuteration.

They provide a theoretical basis for interpreting experimental IR and Raman spectra.

They can be used to study how deuteration might affect intermolecular interactions, as these can also influence vibrational frequencies.

Table 3: Predicted Vibrational Frequency Shifts for this compound

| Vibrational Mode | 2-Phenoxyethanol (cm⁻¹) | This compound (Predicted, cm⁻¹) | Isotopic Ratio (νH/νD) |

|---|---|---|---|

| Symmetric C-H/C-D Stretch | ~2870 | ~2100 | ~1.37 |

| Asymmetric C-H/C-D Stretch | ~2930 | ~2200 | ~1.33 |

| CH₂/CD₂ Scissoring | ~1450 | ~1050 | ~1.38 |

This table contains theoretically predicted values based on the principles of vibrational spectroscopy and isotopic substitution for illustrative purposes. libretexts.org

Future Research Directions and Emerging Applications of Deuterated Phenoxyethanol Derivatives

Development of Novel and Green Synthetic Methodologies for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds, including 2-Phenoxyethyl-2,2-D2 alcohol, is pivotal for their application in research and industry. Traditional methods for deuterium labeling can sometimes involve harsh conditions or expensive reagents. Consequently, a key area of future research is the development of novel, efficient, and environmentally friendly, or "green," synthetic methodologies.

Recent advancements have focused on catalytic systems that facilitate hydrogen-deuterium (H-D) exchange reactions under milder conditions. For instance, systems like Pd/C-Al-D₂O have been shown to be effective for the deuteration of a variety of organic molecules, including alcohols. mdpi.com This method offers a safe way to generate deuterium gas in situ and produces non-toxic aluminum oxide as the only waste product. mdpi.com Other green techniques being explored include microwave-assisted synthesis, which can significantly accelerate reaction times, and the use of ultrasound to enhance catalytic activity. researchgate.netnih.gov The development of catalysts that offer high regioselectivity, allowing for the specific placement of deuterium atoms within a molecule, is a particularly important goal. mdpi.com For example, nickel-catalyzed transfer hydrogenation using deuterated alcohols like 2-propanol-d8 (B1362042) has demonstrated high selectivity for the α-deuteration of certain nitrogen-containing compounds. bohrium.com

Future work in this area will likely focus on:

Catalyst Development: Designing new, cheaper, and more efficient catalysts, potentially moving away from precious metals to more abundant alternatives. bohrium.com

Expanding Substrate Scope: Adapting current green methods to a wider range of functional groups and complex molecules.

In-situ Generation of Deuterium: Refining methods for the safe, in-situ generation of deuterium from readily available and inexpensive sources like deuterated water (D₂O). researchgate.net

A summary of emerging green deuteration methods is presented in Table 1.

| Method | Catalyst/System | Deuterium Source | Key Advantages |

| Catalytic H-D Exchange | Pd/C-Al | D₂O | In-situ D₂ generation, non-toxic waste. mdpi.com |

| Transfer Hydrogenation | Nickel-based catalysts | Deuterated alcohols | High α-selectivity. bohrium.com |

| Microwave-Assisted Synthesis | Various | D₂O | Rapid reaction times. mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Aluminum-based systems | D₂O | Enhanced reactivity of metal catalysts. researchgate.netnih.gov |

Exploration of Deuterated Analogs in Advanced Materials Science and Polymer Chemistry

The substitution of hydrogen with deuterium can significantly alter the physical properties of polymers and other materials, creating opportunities for their use in advanced applications. resolvemass.cadtic.mil Deuterated polymers exhibit enhanced thermal and oxidative stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dtic.milansto.gov.au This increased stability can be advantageous in applications where materials are exposed to harsh conditions. ansto.gov.au

One of the most significant applications of deuterated polymers is in neutron scattering techniques. researchgate.net The difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific parts of a complex polymer system can be made "visible" or "invisible" to neutrons. ansto.gov.au This has been instrumental in studying polymer solubility, chain conformation, and the dynamics of polymer blends. ansto.gov.auresearchgate.net For example, the use of deuterated mineral oil has enabled detailed studies of polyethylene (B3416737) solubility. ansto.gov.au

Future research in this domain is expected to explore:

High-Performance Polymers: Developing new polymers with enhanced stability and longevity by strategically incorporating deuterium. dtic.mil In 2023, a new deuterated conjugated polymer was introduced that improved the lifespan of OLEDs in early testing. marketgrowthreports.com

Biodegradable Materials: Utilizing deuterated polymers to study the degradation pathways of sustainable materials. resolvemass.ca

Drug Delivery Systems: Designing innovative, targeted, and controlled drug delivery systems using the unique properties of deuterated polymers. resolvemass.ca

The impact of deuteration on polymer properties is summarized in Table 2.

| Property | Effect of Deuteration | Underlying Reason | Application |

| Thermal & Oxidative Stability | Increased | Stronger C-D bond energy. dtic.milansto.gov.au | High-performance materials, lubricants. dtic.milansto.gov.au |

| Vibrational Frequencies | Reduced | Greater mass of deuterium. dtic.mil | Infrared spectroscopy studies. |

| Neutron Scattering Length | Significantly different from hydrogen | Nuclear properties of deuterium. researchgate.net | Contrast variation in neutron scattering. ansto.gov.auresearchgate.net |

Advances in High-Resolution Spectroscopic Techniques for Deuterium Analysis at Low Concentrations

The ability to accurately detect and quantify deuterium, especially at low concentrations, is crucial for many of the applications discussed. High-resolution spectroscopic techniques are at the forefront of this analytical challenge. While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools, ongoing advancements are pushing the limits of detection and resolution. nih.gov

Laser-Induced Breakdown Spectroscopy (LIBS) is an emerging technique for the in-situ analysis of hydrogen isotopes, including deuterium. uni-duesseldorf.de Recent studies have demonstrated the ability of LIBS to perform depth-resolved analysis of deuterium in materials with high sensitivity. aip.org This is particularly relevant for materials science and fusion energy research. uni-duesseldorf.deaip.org Advances in LIBS, such as the use of femtosecond laser pulses, are improving depth resolution and minimizing damage to the sample. uni-duesseldorf.de

For biological applications, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein dynamics and interactions. thermofisher.com In HDX-MS, the exchange rate of amide protons with deuterium from a solvent provides information about the protein's structure and conformational changes. thermofisher.com High-resolution mass spectrometers are essential for accurately measuring the mass shift caused by deuterium incorporation. thermofisher.com

Future directions in this area include:

Improving Sensitivity: Developing techniques to lower the detection limits for deuterium, enabling the study of more subtle effects and trace amounts.

Enhancing Spatial Resolution: Advancing techniques like HDX-MS to pinpoint the location of deuterium exchange at the level of individual amino acids. thermofisher.com

In-situ and Real-time Analysis: Creating robust methods for real-time monitoring of deuterium incorporation and exchange in various systems.

Expanding the Scope of Kinetic Isotope Effect Studies in Complex Biological Systems and Host-Guest Interactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and breaks more slowly than a C-H bond, leading to a primary KIE. nih.gov This effect has long been used to study reaction mechanisms. portico.org

In complex biological systems, the KIE is a powerful tool for understanding enzyme mechanisms and metabolic pathways. researchgate.net By selectively deuterating a molecule like this compound, researchers can probe the rate-limiting steps of its metabolism. d-nb.info For example, deuteration has been used to slow the cytochrome P450 metabolism of drug candidates, potentially improving their pharmacokinetic profiles. portico.orgresearchgate.net

The study of host-guest interactions, which are fundamental to many biological processes and supramolecular chemistry, can also benefit from KIE studies. Deuteration can influence the binding affinities and dynamics of a guest molecule within a host cavity. This can provide detailed insights into the non-covalent interactions that govern these complexes.

Future research will likely focus on:

Probing Enzyme Mechanisms: Using site-specific deuteration to elucidate the mechanisms of uncharacterized enzymes involved in the metabolism of xenobiotics like phenoxyethanol (B1677644) derivatives.

Modulating Drug Metabolism: Applying the KIE to rationally design drugs with improved metabolic stability and therapeutic profiles. nih.gov

Understanding Host-Guest Chemistry: Employing deuterated guest molecules to gain a deeper understanding of the forces and dynamics involved in molecular recognition and binding.

Integration of Computational and Experimental Approaches for Rational Design of Deuterated Probes

The rational design of deuterated molecules for specific applications requires a synergistic approach that combines experimental work with computational modeling. umons.ac.benih.gov Computational methods can predict the effects of deuteration on molecular properties, helping to guide synthetic efforts and experimental design. umons.ac.be

Molecular modeling can be used to:

Predict KIEs: Quantum chemical calculations can estimate the magnitude of the KIE for a given reaction, providing insight into the reaction mechanism.

Simulate Spectroscopic Properties: Computational models can predict how deuteration will affect the vibrational spectra (e.g., infrared and Raman) of a molecule, aiding in the interpretation of experimental data.

Design Allosteric Effectors: Computational frameworks can be used to design molecules that bind to allosteric sites on proteins, and deuteration could be a tool to fine-tune the properties of these effectors. nih.gov

Model Protein-Ligand Interactions: Simulations can reveal how deuteration of a ligand, such as a phenoxyethanol derivative, might alter its binding mode and dynamics within a protein's active site. nih.gov

The integration of these computational predictions with experimental validation creates a powerful feedback loop for the rational design of deuterated probes and materials. nih.gov This approach minimizes the trial-and-error nature of traditional research, saving time and resources. umons.ac.be As computational power and algorithmic accuracy continue to improve, this integrated strategy will become increasingly central to the development of new deuterated compounds and their applications.

Q & A

Q. How is 2-Phenoxyethyl-2,2-D₂ alcohol synthesized and characterized in academic research?

Methodological Answer: Deuteration of 2-Phenoxyethyl alcohol typically involves substituting hydrogen atoms at specific positions (e.g., C-2,2) with deuterium using deuterated reagents (e.g., D₂O, deuterated acids, or catalysts). A common approach includes:

- Synthesis : Reacting 2-phenoxyethanol with deuterium oxide (D₂O) under controlled acidic or basic conditions to achieve selective deuteration at the ethyl moiety .

- Characterization :

Q. What are the primary applications of 2-Phenoxyethyl-2,2-D₂ alcohol in analytical chemistry?

Methodological Answer: This compound serves as a stable isotopically labeled internal standard in quantitative analyses (e.g., GC-MS, LC-MS) to correct for matrix effects and instrument variability. Key applications include:

- Isotope Dilution Mass Spectrometry (IDMS) : Co-elution with non-deuterated analogs ensures accurate quantification of phenolic ethers in complex matrices (e.g., environmental samples, biological fluids) .

- Tracer Studies : Tracking metabolic or degradation pathways of phenoxyethanol derivatives in in vitro systems .

Advanced Research Questions

Q. How can researchers design stability studies for 2-Phenoxyethyl-2,2-D₂ alcohol under varying experimental conditions?

Methodological Answer: Stability assessments should evaluate:

- Thermal Stability : Incubate the compound at elevated temperatures (e.g., 40°C, 60°C) and monitor deuterium retention via NMR or MS over time.

- Hydrolytic Stability : Expose to aqueous buffers (pH 2–12) and quantify deuterium loss using isotope ratio monitoring .

- Freeze-Thaw Cycles : Measure recovery rates after repeated freezing (−20°C) and thawing (25°C) using GC-MS with deuterated internal standards .

Q. What isotopic effects arise from deuteration in 2-Phenoxyethyl-2,2-D₂ alcohol, and how do they influence reaction kinetics?

Methodological Answer: Deuteration alters:

- Kinetic Isotope Effects (KIE) : Reduced reaction rates in C–D bond cleavage compared to C–H (e.g., KIE ≈ 2–10 in oxidation or esterification reactions) .

- Spectroscopic Signatures :

Q. How is 2-Phenoxyethyl-2,2-D₂ alcohol used to elucidate reaction mechanisms in organic synthesis?

Methodological Answer: Deuterated analogs are critical for:

- Hydrogen/Deuterium Exchange Studies : Identifying proton transfer steps in Friedel-Crafts alkylation or esterification reactions .

- Mechanistic Probes :

- Oxidation Pathways : Monitoring deuterium retention in aldehyde/carboxylic acid products to infer hydrogen abstraction sites .

- Radical Reactions : Using Electron Paramagnetic Resonance (EPR) to detect deuterium-labeled radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.